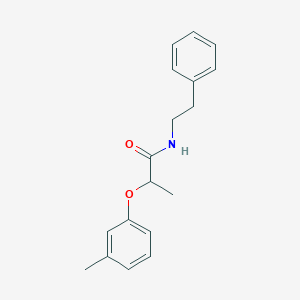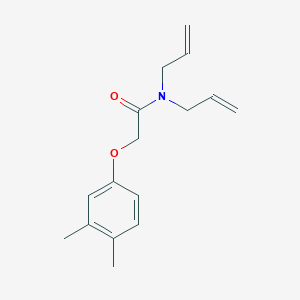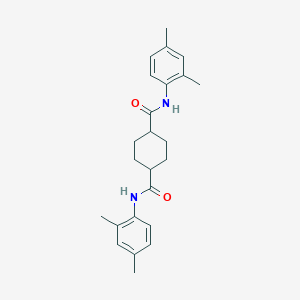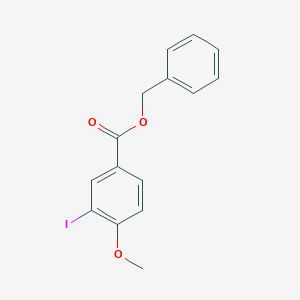![molecular formula C21H15Cl2N3O2S B250171 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250171.png)
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H14Cl2N2O2S It is known for its unique chemical structure, which includes two chlorine atoms, a phenylcarbamoyl group, and a carbamothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction forms an intermediate product, which is then reacted with phenyl isothiocyanate to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
科学研究应用
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamoyl]benzamide: Similar structure but lacks the thioyl group.
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of both carbamoyl and carbamothioyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H15Cl2N3O2S |
|---|---|
分子量 |
444.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-13-10-11-15(17(23)12-13)19(27)26-21(29)25-18-9-5-4-8-16(18)20(28)24-14-6-2-1-3-7-14/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChI 键 |
XLMPXXZDZYDOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)



![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
